3,3'-Di-tert-butyl-5,5'-diméthoxybiphényl-2,2'-diol

Vue d'ensemble

Description

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, also known as 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, is a useful research compound. Its molecular formula is C22H30O4 and its molecular weight is 358.5 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse de la structure cristalline

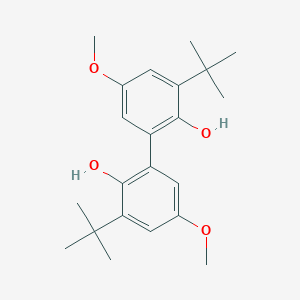

Le composé présente une symétrie rotationnelle binaire avec ses deux cycles benzéniques presque perpendiculaires l'un à l'autre, formant un angle dièdre de 89,8° . Cette structure unique lui permet de former des structures en chaîne unidimensionnelles étendues par des liaisons hydrogène intermoléculaires O-H⋯O, ce qui en fait un sujet intéressant pour la recherche en cristallographie et en science des matériaux.

Propriétés antioxydantes

En tant que dérivé du biphényle, ce composé appartient à une classe de composés organiques connus pour leurs propriétés antioxydantes . Sa structure suggère une utilisation potentielle dans l'étude des processus oxydatifs et pourrait servir de modèle pour la conception de nouveaux antioxydants.

Cocatalyseur en polymérisation

Ce composé a été identifié comme un cocatalyseur dans l'hydroamination intermoléculaire catalysée par le titane . Son rôle dans de telles réactions pourrait être crucial pour le développement de nouveaux matériaux polymères aux propriétés améliorées.

Ligand pour la catalyse asymétrique

La nature chirale des dérivés de ce composé les rend appropriés pour une utilisation comme ligands dans la catalyse asymétrique . Cette application est cruciale dans l'industrie pharmaceutique pour la production de substances énantiomériquement pures.

Réactions d'hydroamination/cyclisation

Il sert de réactif dans la préparation de catalyseurs pour des réactions d'hydroamination/cyclisation asymétriques d'oléfines . Ces réactions sont importantes dans la synthèse de molécules organiques complexes, y compris les produits naturels et les produits pharmaceutiques.

Réactions d'ouverture de cycle

Le composé est utilisé dans la synthèse de précurseurs de catalyseurs monofonctionnels pour la catalyse de réactions d'ouverture de cycle . Cette application est importante dans l'industrie chimique pour la production d'une variété de produits chimiques et de matériaux.

Mécanisme D'action

Target of Action

Similar compounds have been used as ligands in various chemical reactions , suggesting that this compound may interact with a variety of molecular targets.

Mode of Action

The compound displays twofold rotational symmetry, with its two benzene rings almost perpendicular to each other . This structural feature may influence its interaction with targets. In the crystal, molecules are linked into an extended one-dimensional chain structure via intermolecular O-H⋯O hydrogen bonds .

Biochemical Pathways

Related compounds have been used as catalysts for asymmetric olefin hydroamination/cyclization reactions , suggesting that this compound may influence similar biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s worth noting that the compound’s structure, particularly its o-h⋯o hydrogen bonds, may be influenced by environmental conditions such as ph and temperature .

Activité Biologique

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (C22H30O4) is a compound of increasing interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound exhibits a unique molecular structure characterized by two benzene rings that are nearly perpendicular to each other, forming a dihedral angle of approximately 89.8° . The presence of methoxy groups and hydroxyl functionalities contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol may possess various biological activities including antioxidant properties, anti-inflammatory effects, and potential anticancer activity. Below is a summary of its key biological activities:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The compound's structure suggests it may act as an effective antioxidant. Studies have shown that similar biphenyl derivatives exhibit significant inhibition of lipid peroxidation and reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds with phenolic structures often demonstrate anti-inflammatory properties. Research has indicated that derivatives of biphenyl can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which may be relevant for conditions such as arthritis and cardiovascular diseases .

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of phenolic compounds found that certain derivatives significantly reduced cell viability in human cancer cell lines. Although direct studies on 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol are needed, similar compounds have demonstrated potent anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest .

- Antioxidant Studies : In a comparative study of various antioxidants, compounds structurally similar to 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol were shown to effectively scavenge free radicals and reduce oxidative damage in cellular models .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-21(2,3)17-11-13(25-7)9-15(19(17)23)16-10-14(26-8)12-18(20(16)24)22(4,5)6/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYWHFTZNVZQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC)C(C)(C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930919 | |

| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14078-41-2 | |

| Record name | 3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14078-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014078412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dimethoxy-3,3'-di-tert.-butyl-1,1'-biphenyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16M65880C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.